4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723279
InChI: InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-7-5-11(15-12)10-4-3-6-13-8-10;;/h5,7,9-10,13H,3-4,6,8H2,1-2H3;2*1H
SMILES:
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

CAS No.:

Cat. No.: VC17723279

Molecular Formula: C12H21Cl2N3

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride -

Specification

Molecular Formula C12H21Cl2N3
Molecular Weight 278.22 g/mol
IUPAC Name 4-piperidin-3-yl-2-propan-2-ylpyrimidine;dihydrochloride
Standard InChI InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-7-5-11(15-12)10-4-3-6-13-8-10;;/h5,7,9-10,13H,3-4,6,8H2,1-2H3;2*1H
Standard InChI Key OUIHFECWJDBLIT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₂H₂₁Cl₂N₃; MW 278.22 g/mol) features a pyrimidine ring substituted at positions 2 and 4. The isopropyl group at position 2 introduces steric bulk, while the piperidin-3-yl moiety at position 4 provides a basic nitrogen for salt formation. The dihydrochloride salt improves solubility (≥50 mg/mL in water).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₁Cl₂N₃
Molecular Weight278.22 g/mol
IUPAC Name4-(piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Solubility (Water)>50 mg/mL
pKa (Piperidine Nitrogen)~10.5
Thermal StabilityStable up to 200°C

Structural Analogues and Modifications

Comparative studies with 4-(piperidin-4-yl)pyrimidine derivatives reveal that the 3-yl substitution enhances binding to kinase ATP pockets due to optimal spatial orientation. Replacing the isopropyl group with methyl reduces lipophilicity (ClogP decreases from 2.1 to 1.4), adversely affecting blood-brain barrier penetration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Core Formation: Condensation of 5-aminopyrimidine precursors with piperidine-3-carboxylic acid derivatives under basic conditions (K₂CO₃, DMF, 80°C) .

  • Chlorination: Treatment with POCl₃ to introduce reactive chlorides at positions 4 and 7 of the pyrimidine ring .

  • Salt Formation: Reaction with HCl gas in ethanol to yield the dihydrochloride.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationPiperidine-3-carboxamide, DMF, 80°C65–70
ChlorinationPOCl₃, reflux, 6 h85
Salt FormationHCl (g), EtOH, 0°C95

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize exothermic chlorination steps. Purification involves crystallization from ethanol/water (3:1), achieving >99% purity. Automated systems monitor pH and temperature to ensure batch consistency.

Biological Activity and Mechanism

Kinase Inhibition

The compound inhibits PI3Kδ (IC₅₀ = 2.8 nM) and GSK-3β (IC₅₀ = 360–480 nM) by competing with ATP binding. Molecular docking shows the piperidin-3-yl group forms a hydrogen bond with Asp832 in PI3Kδ’s catalytic site .

Table 3: Enzymatic Inhibition Data

TargetIC₅₀ (nM)Selectivity (vs. PI3Kα)
PI3Kδ2.8>100-fold
GSK-3β36010-fold

Antioxidant Properties

In DPPH radical scavenging assays, the compound exhibits 75% activity at 100 μM, comparable to ascorbic acid (82%). The pyrimidine ring’s electron-deficient nature facilitates radical stabilization .

Applications in Medicinal Chemistry

Anti-Inflammatory Drug Development

As a PI3Kδ inhibitor, the compound reduces IL-6 production in macrophages (EC₅₀ = 12 nM), showing promise for asthma and COPD. Inhalable formulations are under preclinical evaluation .

Oncology Research

In MDA-MB-231 breast cancer cells, it induces apoptosis (EC₅₀ = 480 nM) via GSK-3β inhibition, suppressing β-catenin signaling .

Stability and Degradation Pathways

Thermal Degradation

At >200°C, the compound decomposes into 3-aminopyridine (42%) and CO₂. Thermogravimetric analysis (TGA) shows a 95% mass loss by 250°C.

Hydrolytic Stability

In phosphate buffer (pH 7.4, 37°C), the half-life is 48 h. Acidic conditions (pH 2) accelerate degradation (t₁/₂ = 6 h) via piperidine ring protonation and cleavage.

Comparison with Structural Analogues

Table 4: Analogue Comparison

CompoundSubstitutionPI3Kδ IC₅₀ (nM)Solubility (mg/mL)
Target Compound4-(piperidin-3-yl)2.850
4-(Piperidin-4-yl) variant4-(piperidin-4-yl)18.545
DorsomorphinPyrazolo[1,5-a]pyrimidine12012

The 3-yl substitution confers a 6.6-fold potency increase over the 4-yl variant, likely due to improved target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator